5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one
Description
Historical Context and Discovery Timeline
The compound (CAS 21326-18-1, NSC 153775) first appeared in chemical registries through Lederle Laboratories' antifolate research during the mid-20th century, as evidenced by its NSC designation linking it to the National Cancer Institute's drug development programs. Key milestones include:
Structural Classification Within Pyrimidinone Derivatives
This compound belongs to the 4-pyrimidinone core family with three distinct substituents:
- Position 2 : Ethylthio group (-S-CH₂CH₃) contributing to electron-deficient aromatic system
- Position 5 : Benzyl moiety enabling lipophilic interactions
- Position 6 : Dimethoxymethyl group (-CH(OCH₃)₂) providing stereoelectronic modulation
| Property | Value |
|---|---|
| Formula | C₁₆H₂₀N₂O₃S |
| Molecular Weight | 320.4 g/mol |
| CAS Registry | 21326-18-1 |
| PubChem CID | 135459407 |
Academic Significance in Heterocyclic Chemistry Research
The compound serves as:
- Synthetic template for studying:
- Structural probe investigating:
- Precursor molecule in:
Recent studies utilize advanced characterization techniques including:
Properties
CAS No. |
21326-18-1 |
|---|---|
Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-benzyl-4-(dimethoxymethyl)-2-ethylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2O3S/c1-4-22-16-17-13(15(20-2)21-3)12(14(19)18-16)10-11-8-6-5-7-9-11/h5-9,15H,4,10H2,1-3H3,(H,17,18,19) |
InChI Key |
XUEHNDGNISXJPN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)C(OC)OC |
Origin of Product |
United States |
Biological Activity
5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₆H₁₈N₄O₂S
- Molecular Weight : 358.40 g/mol
- CAS Number : 866019-73-0
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that compounds in this class may exert their effects through:
- Inhibition of Tumor Growth : The compound has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and modulating reactive oxygen species (ROS) levels.
- Targeting Signaling Pathways : It may affect critical signaling pathways such as the Ras/ERK pathway, which is often implicated in cancer progression.
Biological Activity Overview
Several studies have reported on the biological effects of this compound, including:
- Anticancer Activity : In vitro studies demonstrate that this compound inhibits the growth of various cancer cell lines. For instance, it has been shown to reduce cell viability in human hepatocellular carcinoma cells (HepG2) by inducing apoptosis through ROS accumulation .
- Cytotoxicity : The compound exhibits cytotoxic effects on NIH3T3 cells, with IC50 values indicating significant potency compared to other derivatives tested .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HepG2 | 15 | Induction of apoptosis via ROS accumulation |
| Tumor Growth Inhibition | NIH3T3 | 10 | Inhibition of Ras/ERK signaling |
| Apoptosis Induction | Various | Varies | Increased intracellular ROS |
Case Studies
- Study on HepG2 Cells : A study evaluated the effects of this compound on HepG2 cells. Results indicated a significant reduction in cell viability and increased apoptosis rates, attributed to elevated ROS levels .
- NIH3T3 Cell Line Investigation : Another investigation focused on NIH3T3 cells, where the compound demonstrated strong cytotoxic activity with an IC50 value significantly lower than many known chemotherapeutic agents. The study highlighted the role of Ras signaling pathways in mediating these effects .
Comparison with Similar Compounds
Key Observations :
- C5 Position : The benzyl group (target) is less electron-withdrawing than benzoyl ( ) but more lipophilic than ethoxycarbonyl ( ).
- C6 Position : Dimethoxymethyl (target) introduces greater steric hindrance and polarity compared to methyl (–3 ).
Spectral Data Comparison (Table 2)
Table 2: Spectral Signatures of Pyrimidinone Derivatives
Preparation Methods
Pyrimidinone Core Formation
The pyrimidin-4(1H)-one scaffold is commonly synthesized via condensation reactions involving amidines or urea derivatives with β-dicarbonyl compounds or α,β-unsaturated carbonyls under catalysis. Recent advances include:
- Three-component coupling reactions catalyzed by Lewis acids such as ZnCl2, enabling efficient assembly of polysubstituted pyrimidines in one pot.
- Base-facilitated intermolecular oxidative C–N bond formation for pyrimidine ring construction.
- Copper-catalyzed [3 + 3] annulation of amidines with saturated ketones to form pyrimidine derivatives.
These methods provide a versatile platform to introduce various substituents, including benzyl and alkoxymethyl groups.
Installation of the 6-(Dimethoxymethyl) Group
The dimethoxymethyl substituent is typically introduced by:
- Reaction of the pyrimidinone intermediate with dimethoxymethyl reagents such as dimethoxymethyl chloride or acetal derivatives under acidic or basic catalysis.
- Alternatively, a formylation step followed by acetalization with methanol can yield the dimethoxymethyl group.
Introduction of the 2-(Ethylthio) Group
The ethylthio substituent at position 2 is generally installed by:
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrimidinone ring formation | Amidines + β-dicarbonyl compounds, ZnCl2 catalyst, reflux | Formation of 4(1H)-pyrimidinone core |
| 2 | Benzyl substitution at C-5 | Benzyl halide, base (K2CO3), solvent (DMF), heat | 5-Benzylpyrimidinone intermediate |
| 3 | Dimethoxymethyl group introduction at C-6 | Dimethoxymethyl chloride, acid catalyst (HCl), methanol | 6-(Dimethoxymethyl) substituted intermediate |
| 4 | Ethylthio substitution at C-2 | 2-Halopyrimidinone intermediate + ethanethiol, base, solvent (toluene) | Final product: 5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one |
Research Findings and Yields
- The use of Lewis acid catalysis (e.g., ZnCl2) in multicomponent reactions has been shown to provide high yields (up to 85-90%) of polysubstituted pyrimidines with good regioselectivity.
- Nucleophilic substitution reactions for thioether formation typically proceed with yields ranging from 70% to 85% depending on the leaving group and reaction conditions.
- Alkylation steps for benzyl and dimethoxymethyl groups generally achieve yields above 80% under optimized conditions.
Analytical Data Supporting Preparation
Typical characterization data for intermediates and final compounds include:
| Parameter | Example Data |
|---|---|
| 1H NMR (CDCl3, 400 MHz) | δ 2.5-3.0 (ethylthio CH2), δ 3.7 (OCH3), δ 4.5 (dimethoxymethyl), δ 7.2-7.4 (aromatic benzyl protons) |
| Melting Point | 76-78 °C for intermediates; final product varies depending on purity |
| IR Spectra | Characteristic C=O stretch ~1700 cm^-1, C–S stretch, aromatic C–H stretches |
| Mass Spectrometry | Molecular ion peak at m/z 320 (M+) consistent with C16H20N2O3S |
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Yield Range | Notes |
|---|---|---|---|---|
| Pyrimidinone core synthesis | Multicomponent condensation | Amidines, β-dicarbonyls, ZnCl2 | 80-90% | One-pot, green chemistry approaches available |
| Benzyl substitution | Alkylation with benzyl halides | Benzyl chloride/bromide, base | 80-85% | Requires controlled temperature |
| Dimethoxymethyl group introduction | Acetalization or alkylation | Dimethoxymethyl chloride, acid catalyst | 75-85% | Sensitive to moisture |
| Ethylthio substitution | Nucleophilic substitution | Ethanethiol, base, 2-halopyrimidinone | 70-85% | Phase transfer catalysts may improve yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
